N-Hydroxy-4-({methyl[(naphthalen-2-yl)methyl]amino}methyl)benzamide
CAS No.: 918631-19-3
Cat. No.: VC16916656
Molecular Formula: C20H20N2O2
Molecular Weight: 320.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 918631-19-3 |
|---|---|
| Molecular Formula | C20H20N2O2 |
| Molecular Weight | 320.4 g/mol |
| IUPAC Name | N-hydroxy-4-[[methyl(naphthalen-2-ylmethyl)amino]methyl]benzamide |
| Standard InChI | InChI=1S/C20H20N2O2/c1-22(13-15-6-10-18(11-7-15)20(23)21-24)14-16-8-9-17-4-2-3-5-19(17)12-16/h2-12,24H,13-14H2,1H3,(H,21,23) |
| Standard InChI Key | SWFVABLAQKFNCO-UHFFFAOYSA-N |
| Canonical SMILES | CN(CC1=CC=C(C=C1)C(=O)NO)CC2=CC3=CC=CC=C3C=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-Hydroxy-4-({methyl[(naphthalen-2-yl)methyl]amino}methyl)benzamide comprises a benzamide core substituted with a methyl[(naphthalen-2-yl)methyl]amino group and a hydroxylamine function. The naphthalene moiety introduces hydrophobicity, while the hydroxamic acid group () enhances metal-binding capacity, a feature critical for enzyme inhibition .
Table 1: Key Chemical Properties
Spectroscopic Characteristics
While direct spectroscopic data for this compound is limited, analogous benzamide derivatives exhibit UV-Vis absorption peaks near 270–300 nm due to transitions in aromatic systems . Computational studies predict a bandgap energy of ~4.39 eV, comparable to bioactive molecules with electron-rich moieties .
Synthesis and Manufacturing
Synthetic Strategies
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Multi-component reactions: Combining aldehydes, amines, and β-naphthol under reflux conditions .
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Amide coupling: Reacting carboxylic acids with amines using coupling agents like EDC/HOBt .
For example, N-(2-{[(2-Hydroxy-naphthalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,4-dinitrobenzamide was synthesized via a three-component system involving β-naphthol, benzaldehyde, and ethylenediamine, followed by amidation with 3,5-dinitrobenzoic acid . Similar methodologies could be adapted for the target compound.
Table 2: Comparative Synthesis Routes for Analogous Compounds
Biological Activities and Mechanisms
Histone Deacetylase (HDAC) Inhibition
Hydroxamic acid derivatives are well-known HDAC inhibitors, which induce histone hyperacetylation and reactivate tumor suppressor genes. Although direct evidence for this compound is lacking, structural analogs demonstrate IC values in the nanomolar range against HDAC isoforms . The group chelates zinc ions in the HDAC active site, while the naphthalene group enhances cell membrane permeability .
Table 3: Hypothetical Biological Activities Based on Structural Analogs
| Activity | Target | Proposed Mechanism | Reference |
|---|---|---|---|
| Anticancer | HDAC enzymes | Zinc ion chelation | |
| Antibacterial | DNA gyrase | Hydrogen bond inhibition | |
| Antiviral | Viral protease | Competitive binding |
Pharmacological Applications
Cancer Therapy
HDAC inhibitors are pivotal in epigenetic cancer treatment. Preclinical models of analogous compounds show apoptosis induction in leukemia and breast cancer cells at μM concentrations . The naphthalene group’s lipophilicity may improve blood-brain barrier penetration, enhancing efficacy against glioblastoma .
Antimicrobial Agents
With rising antibiotic resistance, benzamide derivatives offer new scaffolds. The hydroxyl group’s polarity and the naphthalene’s hydrophobicity balance solubility and bioavailability, critical for drug design .
Computational and Theoretical Studies
Molecular Docking
Docking simulations of similar compounds reveal binding poses where the benzamide carbonyl oxygen forms hydrogen bonds with Thr-101 and His-145 residues in bacterial DNA gyrase . For the title compound, analogous interactions are predicted, with binding affinities modulated by the methylamino spacer’s flexibility .
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